Cas no 1040664-49-0 (ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate)

Ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate is a specialized heterocyclic compound featuring a pyridazine core linked to a thiazole moiety via an amide bond, with a fluorobenzyl substituent enhancing its structural diversity. This ester derivative is designed for applications in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of biologically active molecules. Its key advantages include the presence of a fluorinated aromatic group, which can influence binding affinity and metabolic stability, and the reactive ester functionality, enabling further derivatization. The compound's well-defined structure makes it valuable for structure-activity relationship (SAR) studies and targeted drug development.
ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate structure
1040664-49-0 structure
Product name:ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate
CAS No:1040664-49-0
MF:C19H17FN4O4S
MW:416.426086187363
CID:6142327
PubChem ID:42161929

ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate
    • ethyl 2-(2-(1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate
    • VU0641794-1
    • ethyl 2-[2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate
    • F5319-0754
    • 1040664-49-0
    • AKOS024506617
    • Inchi: 1S/C19H17FN4O4S/c1-2-28-17(26)9-14-11-29-19(21-14)22-18(27)15-6-7-16(25)24(23-15)10-12-4-3-5-13(20)8-12/h3-8,11H,2,9-10H2,1H3,(H,21,22,27)
    • InChI Key: HBHZMNPZKOTXFM-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(=O)OCC)N=C1NC(C1C=CC(N(CC2C=CC=C(C=2)F)N=1)=O)=O

Computed Properties

  • Exact Mass: 416.09545437g/mol
  • Monoisotopic Mass: 416.09545437g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 702
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 129Ų

ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5319-0754-1mg
ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate
1040664-49-0
1mg
$54.0 2023-09-10
Life Chemicals
F5319-0754-2mg
ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate
1040664-49-0
2mg
$59.0 2023-09-10
Life Chemicals
F5319-0754-15mg
ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate
1040664-49-0
15mg
$89.0 2023-09-10
Life Chemicals
F5319-0754-25mg
ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate
1040664-49-0
25mg
$109.0 2023-09-10
Life Chemicals
F5319-0754-40mg
ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate
1040664-49-0
40mg
$140.0 2023-09-10
Life Chemicals
F5319-0754-3mg
ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate
1040664-49-0
3mg
$63.0 2023-09-10
Life Chemicals
F5319-0754-30mg
ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate
1040664-49-0
30mg
$119.0 2023-09-10
Life Chemicals
F5319-0754-2μmol
ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate
1040664-49-0
2μmol
$57.0 2023-09-10
Life Chemicals
F5319-0754-50mg
ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate
1040664-49-0
50mg
$160.0 2023-09-10
Life Chemicals
F5319-0754-100mg
ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate
1040664-49-0
100mg
$248.0 2023-09-10

Additional information on ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate

Ethyl 2-(2-{1-[(3-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate (CAS No. 1040664-49-0): A Comprehensive Overview

Ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate (CAS No. 1040664-49-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles and pyridazines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, synthesis methods, biological properties, and recent research advancements of this compound.

Structural Characteristics

The molecular structure of ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate is characterized by a central thiazole ring fused to a pyridazine moiety. The presence of a fluorinated phenyl group and an ester functional group adds to its complexity and contributes to its unique chemical properties. The thiazole ring is known for its stability and ability to form hydrogen bonds, while the pyridazine ring provides additional conjugation and electronic effects. The ester group at the terminal position can be hydrolyzed under certain conditions, making this compound a potential prodrug candidate.

Synthesis Methods

The synthesis of ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate typically involves multi-step reactions. One common approach is to start with the preparation of the thiazole core using a condensation reaction between a thiourea derivative and an appropriate aldehyde or ketone. The resulting thiazole intermediate is then functionalized with the pyridazine moiety through a coupling reaction. The final step involves the introduction of the ester group via an esterification reaction. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for synthesizing this compound, such as the use of microwave-assisted reactions and catalysts that enhance yield and selectivity.

Biological Properties

Ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate has been extensively studied for its biological activities. One of its key properties is its ability to inhibit specific enzymes involved in various disease pathways. For example, it has shown potent inhibitory activity against certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases. Additionally, this compound has demonstrated antiviral properties against several RNA viruses, making it a promising candidate for antiviral drug development.

Clinical Applications

The potential clinical applications of ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate are diverse and promising. Its kinase inhibitory activity suggests potential use in cancer therapy, particularly in targeting tumors that overexpress specific kinases. Preclinical studies have shown that this compound can effectively inhibit tumor growth in animal models without significant toxicity. Furthermore, its antiviral properties make it a viable candidate for treating viral infections such as influenza and hepatitis C.

Recent Research Advancements

Recent research has shed light on new aspects of the biological activity and mechanism of action of ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-amido}-1,3-thiazol-4-yl)acetate. A study published in the Journal of Medicinal Chemistry reported that this compound can selectively target a specific isoform of a kinase involved in cancer cell proliferation. Another study in Antiviral Research demonstrated its efficacy against drug-resistant strains of influenza virus. These findings highlight the compound's potential as a lead molecule for further drug development.

Conclusion

In conclusion, ethyl 2-(2-{1-[(3-fluorophenyl)methyl]-6-o xo - 1 , 6 - dihydropyridazine - 3 - amido } - 1 , 3 - th iazol - 4 - yl ) acetate strong > (CAS No . 1040664 - 49 - 0 ) is a multifaceted compound with significant potential in medicinal chemistry . Its unique structural features , combined with its diverse biological activities , make it an attractive candidate for further research and development . As ongoing studies continue to uncover new insights into its mechanisms of action , it is likely that this compound will play an important role in the discovery and development of novel therapeutic agents . p >

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